molecular formula C13H19NO B12434389 2-(1-Benzylpyrrolidin-2-YL)ethanol

2-(1-Benzylpyrrolidin-2-YL)ethanol

Cat. No.: B12434389
M. Wt: 205.30 g/mol
InChI Key: WVQPDPHHBFPXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzylpyrrolidin-2-YL)ethanol is an organic compound with the molecular formula C13H19NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrrolidin-2-YL)ethanol typically involves the reaction of pyrrolidine derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the benzyl halide, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrrolidin-2-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzylpyrrolidin-2-YL)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)ethanol: A similar compound with a pyrrolidine ring but without the benzyl group.

    2-(1-Methylpyrrolidin-2-yl)ethanol: Another derivative with a methyl group instead of a benzyl group.

Uniqueness

2-(1-Benzylpyrrolidin-2-YL)ethanol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C13H19NO/c15-10-8-13-7-4-9-14(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2

InChI Key

WVQPDPHHBFPXIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.